molecular formula C12H15ClFNO B7988469 4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

Cat. No.: B7988469
M. Wt: 243.70 g/mol
InChI Key: GAXGCJXZZLJEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position of the benzofuran ring may enhance its binding affinity and selectivity towards these targets . The spiro structure also contributes to its unique pharmacological properties by influencing its three-dimensional conformation and stability .

Comparison with Similar Compounds

4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 4-Fluoro-3H-spiro[benzofuran-2,4’-piperidine] hydrochloride lies in its specific substitution pattern and spiro structure, which confer distinct chemical and pharmacological properties .

Properties

IUPAC Name

4-fluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-2-1-3-11-9(10)8-12(15-11)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXGCJXZZLJEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(O2)C=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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